2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide
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Description
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide is a useful research compound. Its molecular formula is C25H19BrN4O2 and its molecular weight is 487.357. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activities
A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, similar in structure to the compound , were synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds demonstrated promising activities against various pathogenic microorganisms. This suggests potential for the investigated compound in antimicrobial applications (Debnath & Ganguly, 2015).
Antimicrobial and Antituberculosis Activity
Compounds structurally related to 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide have been synthesized, incorporating the isoniazid moiety, and evaluated for antimicrobial and antituberculosis activity. The synthesized compounds displayed good antibacterial, antifungal, and antituberculosis activity, indicating the potential for the compound to be utilized in the development of new antimicrobial and antituberculosis agents (Soni & Patel, 2017).
Pharmaceutical Applications
In a broader context, compounds with similar structural features have been recognized for their diverse pharmaceutical applications, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities. This indicates a wide range of potential medical applications for this compound in various therapeutic domains (Habernickel, 2002).
Properties
IUPAC Name |
2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-bromophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN4O2/c26-18-9-6-10-19(13-18)28-22(31)15-30-21-12-5-4-11-20(21)23-24(30)25(32)29(16-27-23)14-17-7-2-1-3-8-17/h1-13,16H,14-15H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCIVYDTSCTNLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NC5=CC(=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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